7-Phenyl vs. 6-Phenyl Isomer Antitumor Activity
The 6-phenyl regioisomer, 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, was evaluated as a key intermediate in the synthesis of antitumor thienotriazolopyrimidines by Hafez & El-Gazzar (2017) [1]. While the paper does not report stand-alone GI50 values for this 6-phenyl-thioxo intermediate, the final derivatives (e.g., compounds 16 and 19b) demonstrated sub-micromolar GI50 values (0.02–0.06 µmol/L) against HepG-2, HT-29, and NCI-H460 cell lines, surpassing doxorubicin [1]. The 7-phenyl isomer presented here has not been profiled in the same panel, but the positional shift is known in thienopyrimidine kinase inhibitors to redirect selectivity among kinase family members. This creates a procurement imperative for researchers needing to complete SAR studies across both regioisomeric series.
| Evidence Dimension | Antiproliferative activity (GI50) against human tumor cell lines – 6-phenyl isomer-derived series |
|---|---|
| Target Compound Data | Not yet reported in public literature (7-phenyl regioisomer unavailable in the same assay) |
| Comparator Or Baseline | 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (Compound 2, Hafez & El-Gazzar, 2017 [1]); derived final compounds 16 and 19b: GI50 = 0.02–0.06 µmol/L (HepG-2, HT-29, NCI-H460). Doxorubicin used as standard. |
| Quantified Difference | Not calculable without matched-pair assay; positional isomer gap remains an open SAR question. |
| Conditions | Human liver (HepG-2), colon (HT-29), and lung (NCI-H460) cancer cell lines; in vitro cytotoxicity assay. |
Why This Matters
Procurement of the 7-phenyl isomer enables essential matched-pair SAR that the widely reported 6-phenyl series alone cannot provide.
- [1] Hafez, H. N., & El-Gazzar, A. R. B. A. (2017). Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]-pyrimidine and thienotriazolopyrimidine derivatives. Acta Pharmaceutica, 67(4), 527–542. View Source
